molecular formula C8H8N4S B15333872 2-Amino-5-(5-methyl-3-pyridyl)-1,3,4-thiadiazole

2-Amino-5-(5-methyl-3-pyridyl)-1,3,4-thiadiazole

Cat. No.: B15333872
M. Wt: 192.24 g/mol
InChI Key: HISDRZYRZQPADU-UHFFFAOYSA-N
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Description

2-Amino-5-(5-methyl-3-pyridyl)-1,3,4-thiadiazole is a heterocyclic compound that features a thiadiazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(5-methyl-3-pyridyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-methyl-3-pyridyl hydrazine with carbon disulfide in the presence of a base, followed by oxidative cyclization to form the thiadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted thiadiazoles depending on the reagents used.

Scientific Research Applications

2-Amino-5-(5-methyl-3-pyridyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-Amino-5-(5-methyl-3-pyridyl)-1,3,4-thiadiazole exerts its effects is often related to its ability to interact with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

    2-Amino-1,3,4-thiadiazole: Lacks the pyridine ring, making it less complex.

    5-Methyl-1,3,4-thiadiazole: Similar structure but without the amino group and pyridine ring.

    2-Amino-5-(3-pyridyl)-1,3,4-thiadiazole: Similar but with a different substitution pattern on the pyridine ring.

Uniqueness: 2-Amino-5-(5-methyl-3-pyridyl)-1,3,4-thiadiazole is unique due to the presence of both the amino group and the 5-methyl-3-pyridyl moiety, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C8H8N4S

Molecular Weight

192.24 g/mol

IUPAC Name

5-(5-methylpyridin-3-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H8N4S/c1-5-2-6(4-10-3-5)7-11-12-8(9)13-7/h2-4H,1H3,(H2,9,12)

InChI Key

HISDRZYRZQPADU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)C2=NN=C(S2)N

Origin of Product

United States

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